3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione is a heterocyclic compound with a bromine atom and an o-tolyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione typically involves the bromination of a precursor pyrrole compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation can produce pyrrole-2,5-dione derivatives .
Scientific Research Applications
3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The bromine atom and the pyrrole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(o-tolyl)-1H-pyrazole
- 3-Bromo-1-(p-tolyl)-1H-pyrrole-2,5-dione
- 3-Chloro-1-(o-tolyl)-1H-pyrrole-2,5-dione
Uniqueness
3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione is unique due to the presence of both a bromine atom and an o-tolyl group on the pyrrole ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H8BrNO2 |
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Molecular Weight |
266.09 g/mol |
IUPAC Name |
3-bromo-1-(2-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8BrNO2/c1-7-4-2-3-5-9(7)13-10(14)6-8(12)11(13)15/h2-6H,1H3 |
InChI Key |
ALGUKDBYOFNKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C2=O)Br |
Origin of Product |
United States |
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